molecular formula C15H19N5O4S B11149475 3-{3-[4-(methylsulfonyl)piperazino]-3-oxopropyl}-4H-pyrido[2,1-c][1,2,4]triazin-4-one

3-{3-[4-(methylsulfonyl)piperazino]-3-oxopropyl}-4H-pyrido[2,1-c][1,2,4]triazin-4-one

Cat. No.: B11149475
M. Wt: 365.4 g/mol
InChI Key: DHDCIFZHJKOUJA-UHFFFAOYSA-N
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Description

This compound belongs to the pyrido[2,1-c][1,2,4]triazinone family and exhibits intriguing biological and pharmaceutical activities. Piperazine derivatives, like this one, find application in various drugs, including trimetazidine, ranolazine, and aripiprazole . Now, let’s explore its synthesis and properties.

Preparation Methods

a. Cyclization of 1,2-Diamine Derivatives with Sulfonium Salts: The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate, catalyzed by DBU, leads to protected piperazines. Deprotection of these piperazines followed by selective intramolecular cyclization yields piperazinopyrrolidinones .

b. Synthesis of 2-Substituted Chiral Piperazines: Chamakuri et al. reported the synthesis of 2-substituted chiral piperazines via aza-Michael addition between protected 1,2-diamines and 2-bromoethyldiphenylsulfonium triflate under basic conditions. The starting diamines were obtained from available amino acids .

Chemical Reactions Analysis

This compound undergoes various reactions, including oxidation, reduction, and substitution. Common reagents and conditions depend on the specific transformation. Major products formed include piperazinopyrrolidinones and 2-substituted chiral piperazines.

Scientific Research Applications

a. Medicinal Chemistry: Researchers explore its potential as a drug candidate due to its unique structure. For instance, it could serve as a scaffold for designing selective PI3K inhibitors .

b. Industry: Its applications extend to the pharmaceutical and chemical industries, where it may participate in the synthesis of other compounds.

Mechanism of Action

The exact mechanism remains an active area of research. it likely interacts with specific molecular targets or pathways, influencing cellular processes.

Properties

Molecular Formula

C15H19N5O4S

Molecular Weight

365.4 g/mol

IUPAC Name

3-[3-(4-methylsulfonylpiperazin-1-yl)-3-oxopropyl]pyrido[2,1-c][1,2,4]triazin-4-one

InChI

InChI=1S/C15H19N5O4S/c1-25(23,24)19-10-8-18(9-11-19)14(21)6-5-12-15(22)20-7-3-2-4-13(20)17-16-12/h2-4,7H,5-6,8-11H2,1H3

InChI Key

DHDCIFZHJKOUJA-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)C(=O)CCC2=NN=C3C=CC=CN3C2=O

Origin of Product

United States

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